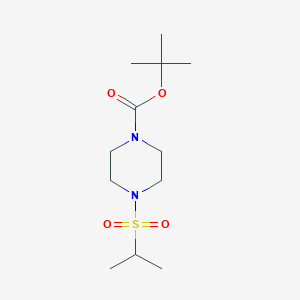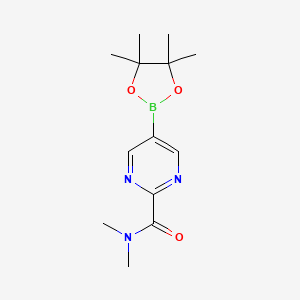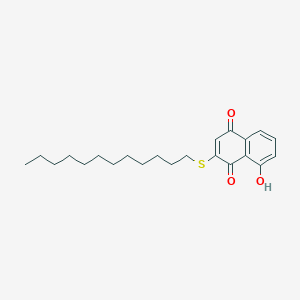
2-(Dodecylsulfanyl)-8-hydroxynaphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Dodecylsulfanyl-8-hydroxy-naphthalene-1,4-dione is a derivative of 1,4-naphthoquinone, a class of organic compounds known for their diverse biological activities and applications
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-hydroxy-1,4-naphthoquinone with dodecylthiol in the presence of a suitable catalyst under mild conditions . This reaction proceeds through a nucleophilic substitution mechanism, where the thiol group replaces a hydrogen atom on the naphthoquinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale manufacturing. This includes the use of efficient catalysts, high-yield reaction conditions, and environmentally friendly solvents. The process may also incorporate steps for the recovery and reuse of high-cost raw materials and reagents to improve cost-effectiveness and sustainability .
化学反応の分析
Types of Reactions
2-Dodecylsulfanyl-8-hydroxy-naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The hydroxyl and dodecylsulfanyl groups can participate in substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve mild temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can lead to a variety of functionalized naphthoquinone compounds .
科学的研究の応用
2-Dodecylsulfanyl-8-hydroxy-naphthalene-1,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential antimicrobial and antitumor activities.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 2-dodecylsulfanyl-8-hydroxy-naphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapies. Additionally, the hydroxyl and dodecylsulfanyl groups may enhance the compound’s ability to interact with specific enzymes and proteins, further contributing to its biological activities .
類似化合物との比較
Similar Compounds
Lawsone (2-hydroxy-1,4-naphthoquinone): Known for its use in henna and its antimicrobial properties.
Juglone (5-hydroxy-1,4-naphthoquinone): Exhibits strong allelopathic effects and is used in biological research.
Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone): Studied for its anticancer and antimicrobial activities.
Uniqueness
2-Dodecylsulfanyl-8-hydroxy-naphthalene-1,4-dione is unique due to the presence of the dodecylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and increasing its bioavailability. Additionally, the combination of the hydroxyl and dodecylsulfanyl groups may provide synergistic effects, enhancing the compound’s overall activity compared to similar naphthoquinone derivatives .
特性
CAS番号 |
67304-52-3 |
|---|---|
分子式 |
C22H30O3S |
分子量 |
374.5 g/mol |
IUPAC名 |
2-dodecylsulfanyl-8-hydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C22H30O3S/c1-2-3-4-5-6-7-8-9-10-11-15-26-20-16-19(24)17-13-12-14-18(23)21(17)22(20)25/h12-14,16,23H,2-11,15H2,1H3 |
InChIキー |
CFBVOOTVWMWBLT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCSC1=CC(=O)C2=C(C1=O)C(=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


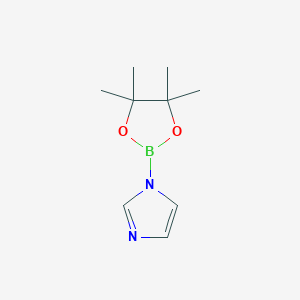
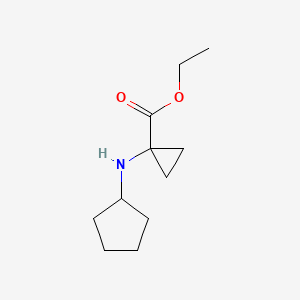
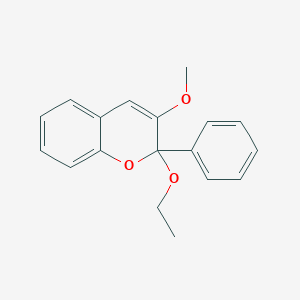
![1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene](/img/structure/B13992849.png)

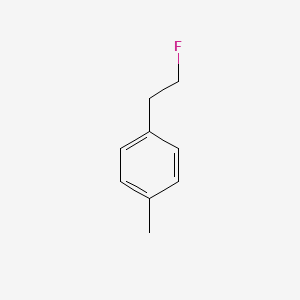

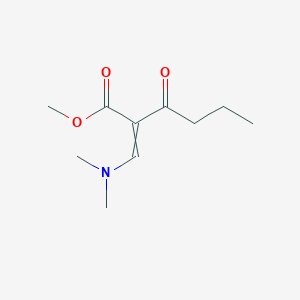
![[1-[[Tert-butyl(dimethyl)silyl]oxymethyl]cyclopropyl]methanamine](/img/structure/B13992863.png)
